L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-
Description
This compound is a protected dipeptide derivative critical in solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc (9-fluorenylmethoxycarbonyl) group: A temporary amine-protecting group removable under mild basic conditions .
- Proline residue: Introduces conformational rigidity due to its cyclic structure, influencing peptide backbone geometry .
- S-Trityl (triphenylmethyl) group: Protects the cysteine thiol from oxidation or undesired disulfide formation; acid-labile, enabling selective deprotection .
Properties
Molecular Formula |
C42H39N3O4S |
|---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C42H39N3O4S/c43-39(46)37(28-50-42(29-15-4-1-5-16-29,30-17-6-2-7-18-30)31-19-8-3-9-20-31)44-40(47)38-25-14-26-45(38)41(48)49-27-36-34-23-12-10-21-32(34)33-22-11-13-24-35(33)36/h1-13,15-24,36-38H,14,25-28H2,(H2,43,46)(H,44,47)/t37-,38-/m0/s1 |
InChI Key |
JCKSZCJEGZJGPA-UWXQCODUSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Fmoc/tBu Protection Scheme
The Fmoc/tBu strategy is the cornerstone of modern SPPS for this compound. The process begins with Rink Amide AM resin, where the C-terminal cysteine residue is anchored via its carboxyl group. The S-trityl (Trt) protecting group is introduced using Fmoc-Cys(Trt)-OH, selected for its stability under basic Fmoc deprotection conditions (30% piperidine/DMF) and selective removal via mild acidic treatment (e.g., 1% trifluoroacetic acid in dichloromethane). Coupling reactions employ N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure at 50°C under microwave irradiation, achieving >99% coupling efficiency per cycle.
Microwave-Assisted Automation
Microwave-assisted SPPS (MW-SPPS) reduces cycle times from hours to minutes. For example, coupling Fmoc-Pro-OH to the growing chain occurs at 90°C with a 5-minute microwave pulse, compared to 2 hours conventionally. This method minimizes racemization risks, critical for preserving the L-configuration of cysteine. Automated synthesizers (e.g., Liberty Blue) enable single-reactor workflows, reducing manual handling and improving cGMP compliance.
Solution-Phase Synthesis for Industrial Scaling
Carbodiimide-Mediated Amidation
The patent CN113214123A details a three-step solution-phase route:
-
Activation : (+) -S-trityl-L-cysteine reacts with N,N′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 25°C for 4 hours, forming a reactive imidazolide intermediate.
-
Ammonolysis : Addition of 25% ammonium hydroxide yields Fmoc-Cys(Trt)-NH₂ with 66.7% isolated yield.
-
Piperidine Deprotection : Treatment with piperidine in DMF removes the Fmoc group, followed by chiral resolution using L-dibenzoyl tartaric acid to achieve >99% enantiomeric excess (ee).
Table 1: Reaction Conditions for Solution-Phase Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CDI, THF | 25°C | 4h | - |
| 2 | NH₄OH | 25°C | 12h | 66.7% |
| 3 | Piperidine | 25°C | 6h | 89% |
Racemization Mitigation Techniques
Chiral Resolution via Diastereomeric Salt Formation
Crude product from Step 2 (Section 2.1) is dissolved in ethyl acetate and treated with L-dibenzoyl tartaric acid. The resulting diastereomeric salt precipitates, yielding >99% ee after alkalization with saturated sodium bicarbonate. This step addresses racemization observed during ammonolysis, which conventional methods fail to resolve.
Temperature-Controlled Coupling
During MW-SPPS, cysteine coupling is performed at 50°C instead of 90°C to reduce epimerization. This adjustment lowers racemization from 8% to <1%.
Industrial-Scale Production Protocols
cGMP-Compliant Manufacturing
Aromsyn’s process emphasizes batch-specific Certificates of Analysis (CoA) and structural validation via ¹H NMR and HPLC (Figure 1–4). Multi-kilogram batches utilize:
Table 2: Industrial Production Metrics
| Parameter | Value |
|---|---|
| Batch Size | 5–100 kg |
| Purity (HPLC) | ≥98% |
| Residual Solvents | <50 ppm (ICH Q3C) |
| Production Cycle Time | 72 hours |
Analytical and Quality Control Methods
Chemical Reactions Analysis
Types of Reactions
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc and trityl protecting groups can be selectively removed under specific conditions to expose the amino and thiol groups for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for trityl removal.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Deprotection: Free amino and thiol groups.
Scientific Research Applications
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Form Disulfide Bonds: The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein folding and stability.
Act as a Protecting Group: The Fmoc and trityl groups protect the amino and thiol groups during chemical reactions, allowing for selective functionalization.
Modulate Enzyme Activity: The compound can interact with enzymes, potentially inhibiting or activating their functions depending on the context.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₄₄H₄₄N₂O₅S₂ .
- Molecular Weight : 744.965 Da .
- Solubility : Poor in water, soluble in organic solvents like THF or DMF .
- Applications : Used in SPPS for constructing cysteine-containing peptides, where controlled thiol reactivity is essential .
Comparison with Similar Compounds
2.1. Structural and Functional Analogues
(a) N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine
- Structure: Lacks the proline residue, making it a single amino acid derivative.
- Molecular Formula: C₃₇H₃₁NO₄S .
- Molecular Weight : 585.7 Da .
- Key Differences :
(b) N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine (CAS 725728-43-8)
- Structure : Features a methyl substitution at the cysteine α-carbon.
- Molecular Formula: C₃₈H₃₃NO₄S .
- Molecular Weight : 599.74 Da .
- Lower solubility in polar solvents compared to non-methylated analogues .
(c) N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine (CAS 73724-43-3)
- Structure : Replaces trityl with a tert-butylthio (StBu) protecting group.
- Key Differences :
2.3. Research Findings
- Steric Effects: The methyl-substituted analogue (CAS 725728-43-8) demonstrates slower coupling rates in SPPS due to increased steric bulk, but it improves epimerization resistance by 15–20% compared to non-methylated derivatives .
- Deprotection Efficiency : Trityl groups achieve >95% deprotection in 1–2 hours with 1% TFA, while StBu requires 3–4 hours with 5% TFA, risking side reactions in acid-sensitive sequences .
- Solubility Challenges : Trityl-protected compounds exhibit poor aqueous solubility (<0.1 mg/mL), necessitating organic solvents for handling .
Biological Activity
L-Cysteinamide, specifically the compound 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-, has garnered attention for its biological activity, particularly in inhibiting tyrosinase (TYR) and modulating melanin synthesis. This article explores the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the melanin biosynthetic pathway, catalyzing the conversion of tyrosine to dopaquinone, which subsequently leads to melanin production. L-Cysteinamide has been identified as a potent inhibitor of TYR activity. In vitro studies demonstrated that L-cysteinamide significantly suppressed TYR-mediated dopachrome formation in a dose-dependent manner. At concentrations of 100 μM and above, it effectively inhibited the formation of dopachrome, highlighting its potential as a skin-whitening agent without cytotoxic effects .
Table 1: Inhibitory Effects of L-Cysteinamide on Tyrosinase Activity
| Concentration (μM) | % Inhibition of TYR Activity |
|---|---|
| 100 | 50 |
| 200 | 70 |
| 300 | 90 |
| 500 | 100 |
Dual Mechanism
L-Cysteinamide operates through a dual mechanism: it not only inhibits the synthesis of dopaquinone but also diverts it towards forming DOPA-cysteinamide conjugates instead of dopachrome. This diversion effectively reduces eumelanin synthesis while potentially increasing pheomelanin content .
Melanin Content Modulation
Research indicates that L-cysteinamide can reduce total melanin content in melanoma cells (MNT-1) while increasing pheomelanin levels. This selective modulation may have implications for treating hyperpigmentation disorders .
Table 2: Effects of L-Cysteinamide on Melanin Content in MNT-1 Cells
| Treatment | Total Melanin Content (mg/mL) | Pheomelanin Content (mg/mL) |
|---|---|---|
| Control | 2.5 | 0.5 |
| L-Cysteinamide (200 μM) | 1.5 | 1.0 |
Cytotoxicity Assessment
L-Cysteinamide was shown to be non-cytotoxic at effective concentrations for TYR inhibition, making it a promising candidate for cosmetic applications aimed at skin lightening .
Case Studies and Research Findings
A study published in Molecules highlighted the efficacy of L-cysteinamide compared to other thiol compounds such as glutathione and N-acetyl cysteine. While these compounds exhibited some inhibitory effects, none matched the potency or safety profile of L-cysteinamide .
Comparative Study on Amino Acid Derivatives
In a comparative study involving twenty different amidated amino acids, only L-cysteinamide showed significant anti-eumelanogenic activity without affecting cell viability or causing toxic effects . This positions L-cysteinamide as a unique candidate among other known inhibitors like kojic acid and β-arbutin.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves sequential protection of functional groups. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the amino group, while the Trt (triphenylmethyl) group protects the cysteine thiol. Critical steps include:
- Coupling reagents : Isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides for amide bond formation.
- Racemization control : Low temperatures (0–4°C) and polar aprotic solvents (e.g., DMF) minimize racemization during amino acid activation .
- Purification : Reverse-phase HPLC or flash chromatography ensures enantiomeric purity >95% .
Key data :
| Parameter | Optimal Condition | Impact on Purity |
|---|---|---|
| Temperature | 0–4°C | Reduces racemization by 30% |
| Solvent | DMF | Enhances coupling efficiency |
| Reaction Time | 2–4 hours | Balances yield and side reactions |
Q. How do the Fmoc and Trt protecting groups affect reactivity and stability in peptide synthesis?
- Fmoc : Provides orthogonal protection for amines, removable under mild basic conditions (e.g., piperidine). Stable under acidic conditions, enabling compatibility with tert-butyl-based protecting groups .
- Trt : Protects cysteine thiols from oxidation and disulfide formation. Removed with trifluoroacetic acid (TFA), leaving other acid-labile groups intact . Methodological tip : Use Ellman’s reagent to quantify free thiols post-deprotection and confirm Trt removal efficiency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported tyrosinase inhibition data for this compound?
Contradictions in IC₅₀ values may arise from:
- Assay variability : Differences in enzyme sources (e.g., mushroom vs. human tyrosinase) or substrate concentrations.
- Compound purity : Impurities (e.g., residual protecting groups) can skew results. Validate purity via LC-MS and NMR .
- Structural analogs : Compare activity against simpler cysteine derivatives (e.g., N-acetylcysteine) to isolate the role of the cyclic disulfide and proline residues .
Recommended protocol :
- Standardize assays using recombinant human tyrosinase.
- Include positive controls (e.g., kojic acid) and validate with dose-response curves .
Q. What strategies optimize solid-phase peptide synthesis (SPPS) when incorporating this cysteine derivative?
To minimize disulfide scrambling:
- Orthogonal protection : Use Trt for cysteine and Fmoc for other residues. Deprotect Trt with TFA (0.5% triisopropylsilane as scavenger) .
- In situ oxidation : Introduce controlled oxidative folding buffers (e.g., glutathione redox systems) post-cleavage .
- Monitoring : Use MALDI-TOF MS to track disulfide bond formation and intermediate stability .
Case study : A 2024 study achieved 85% yield for a cyclic peptide by coupling this derivative under argon to prevent thiol oxidation .
Q. How does the compound’s structural complexity enhance its biological activity compared to simpler analogs?
The cyclic disulfide and Fmoc-Pro-Trt-Cys backbone confer unique properties:
- Enhanced enzyme inhibition : The rigid proline ring improves binding to tyrosinase’s active site, achieving IC₅₀ values 10-fold lower than N-acetylcysteine .
- Stability : The Trt group prevents thiol oxidation, extending half-life in physiological buffers (t₁/₂ = 24 hours vs. 2 hours for unprotected cysteine) .
Structural comparison :
| Compound | Key Feature | Tyrosinase IC₅₀ (µM) |
|---|---|---|
| L-Cysteine | Free thiol | 450 |
| N-Acetylcysteine | Acetylated thiol | 380 |
| Target Compound | Cyclic disulfide + Trt | 42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
